molecular formula C13H12BrNO4S2 B4622964 ethyl 4-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate

ethyl 4-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate

Cat. No.: B4622964
M. Wt: 390.3 g/mol
InChI Key: WZOGFZOFQSYJHY-UHFFFAOYSA-N
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Description

Ethyl 4-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate is an organic compound with the molecular formula C₁₃H₁₂BrNO₄S₂. It is a derivative of benzoic acid, featuring a brominated thiophene ring and a sulfonamide group.

Scientific Research Applications

Ethyl 4-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted thiophene derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophene sulfides.

    Coupling: Biaryl compounds.

Mechanism of Action

The mechanism of action of ethyl 4-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors due to the presence of the sulfonamide group, which is known to interact with various biological targets. The brominated thiophene ring may also contribute to its activity by facilitating interactions with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate
  • Ethyl 4-{[(5-methyl-2-thienyl)sulfonyl]amino}benzoate
  • Ethyl 4-{[(5-phenyl-2-thienyl)sulfonyl]amino}benzoate

Uniqueness

Ethyl 4-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, methyl, and phenyl analogs. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain biological targets .

Properties

IUPAC Name

ethyl 4-[(5-bromothiophen-2-yl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO4S2/c1-2-19-13(16)9-3-5-10(6-4-9)15-21(17,18)12-8-7-11(14)20-12/h3-8,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOGFZOFQSYJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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